molecular formula C8H11N2NaO3S B14149675 Sodium 6-aminopenicillanate CAS No. 1203-85-6

Sodium 6-aminopenicillanate

Cat. No.: B14149675
CAS No.: 1203-85-6
M. Wt: 238.24 g/mol
InChI Key: FMYDQFVDJWSYTO-ZXSAOVMCSA-M
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Description

Sodium 6-aminopenicillanate is a derivative of 6-aminopenicillanic acid, which is the core structure of penicillin antibiotics. This compound is crucial in the synthesis of various semisynthetic penicillins, which have a broad spectrum of antibacterial activity. The sodium salt form enhances its solubility and stability, making it more suitable for industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 6-aminopenicillanate can be synthesized through the acylation of this compound with specific acyl chlorides in a water-acetone medium. The pH is maintained between 6.0 and 9.5 during the reaction. The product is then isolated by diluting the reaction medium with an aliphatic alcohol, followed by crystallization during the distillation of the water-alcohol azeotrope .

Industrial Production Methods

The industrial production of this compound typically involves the enzymatic hydrolysis of penicillin G to produce 6-aminopenicillanic acid, which is then converted to its sodium salt form. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-aminopenicillanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various semisynthetic penicillins, such as oxacillin and cloxacillin, which have enhanced antibacterial properties .

Scientific Research Applications

Sodium 6-aminopenicillanate is extensively used in scientific research due to its role as a precursor in the synthesis of β-lactam antibiotics. Its applications include:

Mechanism of Action

Sodium 6-aminopenicillanate exerts its effects by inhibiting the catalytic activity of bacterial DD-transpeptidase enzymes, also known as penicillin-binding proteins. These enzymes are crucial for the cross-linking of the peptidoglycan layer during bacterial cell wall synthesis. By binding to these enzymes, this compound prevents cell wall formation, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced solubility and stability, making it more suitable for industrial applications compared to its parent compound, 6-aminopenicillanic acid. Its ability to form various semisynthetic penicillins with improved antibacterial properties also sets it apart from other similar compounds .

Properties

CAS No.

1203-85-6

Molecular Formula

C8H11N2NaO3S

Molecular Weight

238.24 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H12N2O3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,9H2,1-2H3,(H,12,13);/q;+1/p-1/t3-,4+,6-;/m1./s1

InChI Key

FMYDQFVDJWSYTO-ZXSAOVMCSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)[O-])C.[Na+]

Related CAS

551-16-6 (Parent)

Origin of Product

United States

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